molecular formula C11H11ClN2O B14120161 5-Chloro-1-methyl-2-(4-methoxyphenyl)imidazole

5-Chloro-1-methyl-2-(4-methoxyphenyl)imidazole

Cat. No.: B14120161
M. Wt: 222.67 g/mol
InChI Key: FYLYISSPPHEVIY-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-2-(4-methoxyphenyl)imidazole: is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-2-(4-methoxyphenyl)imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine. This one-pot synthesis results in the formation of the imidazole ring with the desired substituents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-2-(4-methoxyphenyl)imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

5-Chloro-1-methyl-2-(4-methoxyphenyl)imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-2-(4-methoxyphenyl)imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial growth by interfering with essential biochemical pathways. Molecular docking studies have shown that the compound can form stable complexes with target proteins, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-methyl-2-(4-methoxyphenyl)imidazole is unique due to the presence of the chloro, methyl, and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

5-chloro-2-(4-methoxyphenyl)-1-methylimidazole

InChI

InChI=1S/C11H11ClN2O/c1-14-10(12)7-13-11(14)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3

InChI Key

FYLYISSPPHEVIY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C2=CC=C(C=C2)OC)Cl

Origin of Product

United States

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